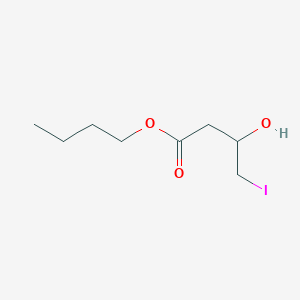
Butyl 3-hydroxy-4-iodobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 3-hydroxy-4-iodobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a butyl group attached to a 3-hydroxy-4-iodobutanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 3-hydroxy-4-iodobutanoate typically involves the esterification of 3-hydroxy-4-iodobutanoic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process.
Análisis De Reacciones Químicas
Types of Reactions
Butyl 3-hydroxy-4-iodobutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of butyl 3-oxo-4-iodobutanoate.
Reduction: Formation of butyl 3-hydroxybutanol.
Substitution: Formation of butyl 3-hydroxy-4-azidobutanoate or butyl 3-hydroxy-4-cyanobutanoate.
Aplicaciones Científicas De Investigación
Butyl 3-hydroxy-4-iodobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Butyl 3-hydroxy-4-iodobutanoate involves its interaction with various molecular targets. The hydroxyl and iodine groups can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Butyl 3-hydroxybutanoate: Lacks the iodine atom, resulting in different reactivity and applications.
Butyl 4-iodobutanoate:
Ethyl 3-hydroxy-4-iodobutanoate: Similar structure but with an ethyl group instead of a butyl group, leading to variations in physical and chemical properties.
Uniqueness
Butyl 3-hydroxy-4-iodobutanoate is unique due to the presence of both a hydroxyl group and an iodine atom, which confer distinct reactivity and potential applications. The combination of these functional groups makes it a valuable compound for various research and industrial purposes.
Propiedades
Número CAS |
828276-66-0 |
|---|---|
Fórmula molecular |
C8H15IO3 |
Peso molecular |
286.11 g/mol |
Nombre IUPAC |
butyl 3-hydroxy-4-iodobutanoate |
InChI |
InChI=1S/C8H15IO3/c1-2-3-4-12-8(11)5-7(10)6-9/h7,10H,2-6H2,1H3 |
Clave InChI |
LWTLYDKUWQMWER-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)CC(CI)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


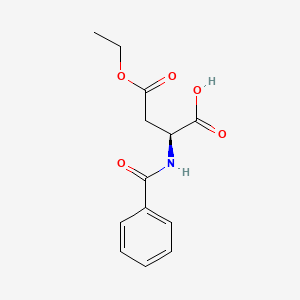
![2-Ethyl-4-methyl-6-[(pentafluoroanilino)(phenyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14218839.png)
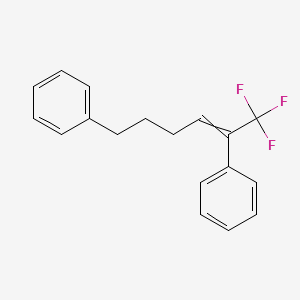
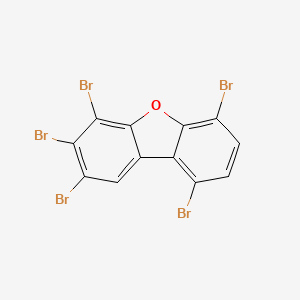


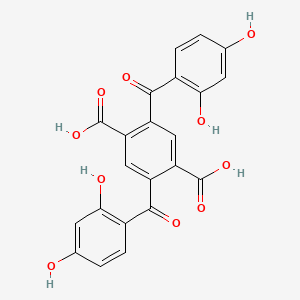
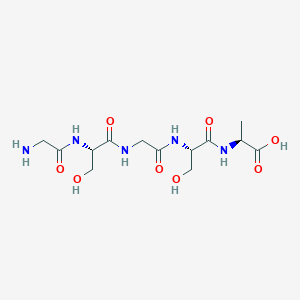
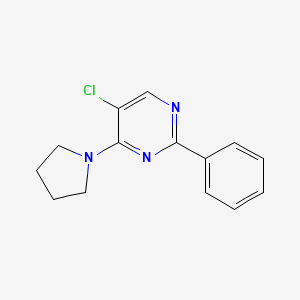
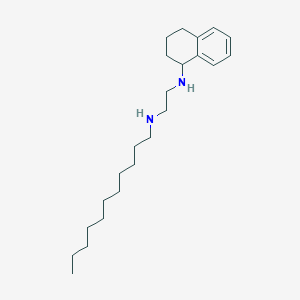
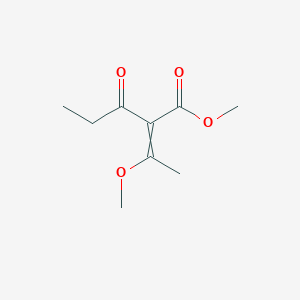
![3-{[3-(1-Methylsilinan-1-yl)propyl]sulfanyl}-1H-indole](/img/structure/B14218907.png)

![Benzamide, 4-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B14218935.png)
